

# Oditrasertib's Mechanism of Action on Necroptosis and Apoptosis Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Oditrasertib |           |
| Cat. No.:            | B10856149    | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Oditrasertib** (also known as SAR443820 and DNL788) is an orally active, brain-penetrant small molecule designed as a selective, reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node, regulating cellular pathways of inflammation, apoptosis, and necroptosis.[3] [4] Initially developed for chronic inflammatory and neurodegenerative conditions such as multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), **Oditrasertib**'s mechanism is centered on mitigating the pro-inflammatory and cell death-inducing activities of RIPK1.[1][5] This technical guide provides an in-depth examination of **Oditrasertib**'s effects on the molecular signaling cascades of necroptosis and apoptosis, presents quantitative data on its inhibitory action, and details the experimental protocols used to characterize its function.

# The Central Role of RIPK1 in Cell Fate Determination

RIPK1 is a multifaceted protein that can either promote cell survival and inflammation or trigger programmed cell death through apoptosis or necroptosis, depending on the cellular context and post-translational modifications. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF $\alpha$ ), RIPK1 is recruited to the TNFR1 receptor, forming a membrane-bound



complex known as Complex I. This complex can initiate the NF-kB signaling pathway, leading to the transcription of pro-survival and pro-inflammatory genes.

However, under conditions where components of Complex I are deubiquitinated, or when apoptosis is inhibited, RIPK1 can dissociate from the membrane and participate in the formation of cytosolic death-inducing complexes. Its kinase activity is a crucial determinant of the switch from survival signaling to cell death, particularly necroptosis.[4]



Click to download full resolution via product page

Fig 1. RIPK1 as a central regulator of inflammation and cell death pathways.

# Oditrasertib's Primary Effect: Inhibition of Necroptosis Signaling







Necroptosis is a form of regulated, pro-inflammatory cell death that is executed when apoptosis is blocked. The kinase activity of RIPK1 is indispensable for this pathway.[4][6] Following death receptor stimulation and under conditions of Caspase-8 inhibition, RIPK1 engages with RIPK3 via their RIP Homotypic Interaction Motif (RHIM) domains to form an amyloid-like signaling complex called the necrosome.[7]

Within the necrosome, RIPK1's kinase activity leads to its autophosphorylation and the subsequent phosphorylation and activation of RIPK3.[8] Activated RIPK3 then phosphorylates the pseudokinase Mixed-Lineage Kinase Domain-Like (MLKL).[7][8] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to cell swelling and lysis.[8]

**Oditrasertib** directly intervenes in this cascade by binding to the ATP pocket of RIPK1, inhibiting its kinase function. This prevents the initial autophosphorylation of RIPK1 and the subsequent activation of RIPK3 and MLKL, effectively halting the necroptotic signal.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. Oditrasertib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data -BioSpace [biospace.com]
- 6. Activation of necroptosis in multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers for the detection of necroptosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oditrasertib's Mechanism of Action on Necroptosis and Apoptosis Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856149#oditrasertib-s-effect-on-necroptosis-and-apoptosis-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com